• This product is not intended for human or veterinary use. For research use only.
  • Catalog No. : S548701
  • CAS No. : 934353-76-1 (free base)
  • Molecular Formula : C21H25N7
  • Molecular Weight : 375.47
  • Purity : >98% (or refer to the Certificate of Analysis)
  • Availability : Please inquire
  • Price : Please inquire
CAS Number

934353-76-1 (free base)

Product Name




Molecular Formula


Molecular Weight



white solid powder


>98% (or refer to the Certificate of Analysis)








Soluble in DMSO, not in water


ENMD2076; ENMD 2076; ENMD-2076.

Shell Life

>2 years if stored properly

ENMD-2076 is an orally-active, Aurora A/angiogenic kinase inhibitor with a unique kinase selectivity profile and multiple mechanisms of action. ENMD-2076 has been shown to inhibit a distinct profile of angiogenic tyrosine kinase targets in addition to the Aurora A kinase. Aurora kinases are key regulators of mitosis (cell division), and are often over-expressed in human cancers. ENMD-2076 also targets the VEGFR, Flt-3 and FGFR3 kinases which have been shown to play important roles in the pathology of several cancers.

1: Shiomitsu K, Sajo E, Rubin C, Sehgal I. The radiosensitizing effect of the aurora kinase inhibitors, ENMD-2076, on canine mast cell tumours in vitro. Vet Comp Oncol. 2013 Jun 13. doi: 10.1111/vco.12046. [Epub ahead of print] PubMed PMID: 23763774; PubMed Central PMCID: PMC3812382.
2: Diamond JR, Eckhardt SG, Tan AC, Newton TP, Selby HM, Brunkow KL, Kachaeva MI, Varella-Garcia M, Pitts TM, Bray MR, Fletcher GC, Tentler JJ. Predictive biomarkers of sensitivity to the aurora and angiogenic kinase inhibitor ENMD-2076 in preclinical breast cancer models. Clin Cancer Res. 2013 Jan 1;19(1):291-303. doi: 10.1158/1078-0432.CCR-12-1611. Epub 2012 Nov 7. PubMed PMID: 23136197; PubMed Central PMCID: PMC3537923.
3: Cao H, Li M, Qian WB. [Killing effect of aurora kinase inhibitor ENMD-2076 on acute myelogenous leukemia cells]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2012 Sep;41(5):479-84. Chinese. PubMed PMID: 23086638.
4: Matulonis UA, Lee J, Lasonde B, Tew WP, Yehwalashet A, Matei D, Behbakht K, Grothusen J, Fleming G, Lee NK, Arnott J, Bray MR, Fletcher G, Brokx RD, Castonguay V, Mackay H, Sidor CF, Oza AM. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer. Eur J Cancer. 2013 Jan;49(1):121-31. doi: 10.1016/j.ejca.2012.07.020. Epub 2012 Aug 21. PubMed PMID: 22921155.
5: How J, Yee K. ENMD-2076 for hematological malignancies. Expert Opin Investig Drugs. 2012 May;21(5):717-32. doi: 10.1517/13543784.2012.668882. Epub 2012 Mar 8. Review. PubMed PMID: 22397360.
6: Zhang S, Farag SS. From cell biology to therapy: ENMD-2076 in the treatment of multiple myeloma. Expert Opin Investig Drugs. 2011 Jul;20(7):1015-28. doi: 10.1517/13543784.2011.584869. Epub 2011 May 26. Review. PubMed PMID: 21615212.
7: Fletcher GC, Brokx RD, Denny TA, Hembrough TA, Plum SM, Fogler WE, Sidor CF, Bray MR. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action. Mol Cancer Ther. 2011 Jan;10(1):126-37. doi: 10.1158/1535-7163.MCT-10-0574. Epub 2010 Dec 21. PubMed PMID: 21177375.
8: Diamond JR, Bastos BR, Hansen RJ, Gustafson DL, Eckhardt SG, Kwak EL, Pandya SS, Fletcher GC, Pitts TM, Kulikowski GN, Morrow M, Arnott J, Bray MR, Sidor C, Messersmith W, Shapiro GI. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2011 Feb 15;17(4):849-60. doi: 10.1158/1078-0432.CCR-10-2144. Epub 2010 Dec 3. PubMed PMID: 21131552; PubMed Central PMCID: PMC3867298.
9: Wang X, Sinn AL, Pollok K, Sandusky G, Zhang S, Chen L, Liang J, Crean CD, Suvannasankha A, Abonour R, Sidor C, Bray MR, Farag SS. Preclinical activity of a novel multiple tyrosine kinase and aurora kinase inhibitor, ENMD-2076, against multiple myeloma. Br J Haematol. 2010 Aug;150(3):313-25. doi: 10.1111/j.1365-2141.2010.08248.x. Epub 2010 Jun 15. PubMed PMID: 20560971.
10: Tentler JJ, Bradshaw-Pierce EL, Serkova NJ, Hasebroock KM, Pitts TM, Diamond JR, Fletcher GC, Bray MR, Eckhardt SG. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models. Clin Cancer Res. 2010 Jun 1;16(11):2989-98. doi: 10.1158/1078-0432.CCR-10-0325. Epub 2010 Apr 20. PubMed PMID: 20406842; PubMed Central PMCID: PMC3928713.